1,4-dihydro-3(2H)-cinnolinone

Description

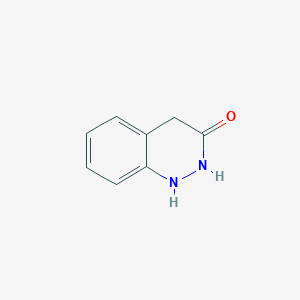

1,4-Dihydro-3(2H)-cinnolinone is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure consisting of a benzene ring and a partially saturated cinnoline moiety.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydro-1H-cinnolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-4,9H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIIZZOBOBYZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,4-dihydro-3(2H)-cinnolinone typically involves the reaction of methyl-2-(2-formylphenyl)acetate with primary amines in a reductive amination/cyclization process. Sodium borohydride is often used as a reductant in these reactions . Another method involves the use of ammonium formate catalyzed by palladium on carbon for transfer hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,4-Dihydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Cinnoline derivatives, including 1,4-dihydro-3(2H)-cinnolinone, serve as valuable scaffolds in drug design due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological profiles.

Key Properties

- Antimicrobial Activity : Cinnoline derivatives exhibit potent activity against a range of pathogens. Studies have shown that modifications to the cinnoline structure can improve efficacy against drug-resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Biological Activities

The biological activities of 1,4-dihydro-3(2H)-cinnolinone and its derivatives are broad and include:

- Antibacterial : Research indicates that cinnoline derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds with specific substituents have shown enhanced antibacterial activity compared to standard antibiotics .

- Antifungal : Some derivatives have been tested against fungal species such as Candida and Aspergillus, with promising results indicating significant antifungal activity .

- Antimalarial : Cinnoline-based compounds have also been investigated for their antimalarial properties, showing effectiveness in inhibiting malaria parasites in vitro .

Case Studies and Research Findings

Several studies highlight the applications of 1,4-dihydro-3(2H)-cinnolinone in medicinal chemistry:

Therapeutic Potential

The therapeutic potential of 1,4-dihydro-3(2H)-cinnolinone extends to various medical fields:

- Cancer Therapy : Certain cinnoline derivatives are under evaluation for their antitumor activities, targeting specific cancer cell lines with promising results in inhibiting cell proliferation .

- Neurological Disorders : Compounds derived from this scaffold have been explored for their effects on neuroinflammation and may provide therapeutic benefits in conditions like schizophrenia .

Mechanism of Action

The mechanism of action of 1,4-dihydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Related Compounds

Key Contrasts and Challenges

- Reactivity: 1,4-Dihydro-3(2H)-cinnolinone’s lactam ring is less reactive toward electrophilic substitution compared to hydroxylated naphthalenones, limiting its versatility in derivatization .

- Yield Variability: Synthesis of cinnolinones via palladium catalysis (40–60% yields) underperforms compared to Pschorr-type cyclization (75%) or fungal biosynthesis pathways (>90%) .

- Biological Specificity: Unlike melanin-associated naphthalenones, cinnolinones lack natural biological roles, necessitating synthetic modification for therapeutic relevance .

Biological Activity

1,4-Dihydro-3(2H)-cinnolinone (CAS No. 55116-04-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1,4-Dihydro-3(2H)-cinnolinone features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C9H8N2O, and it possesses a carbonyl group that plays a crucial role in its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activities of 1,4-dihydro-3(2H)-cinnolinone include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have explored the anticancer potential of 1,4-dihydro-3(2H)-cinnolinone. It has been reported to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through mechanisms involving the modulation of apoptotic markers like caspases and Bcl-2 family proteins .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This activity suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of 1,4-dihydro-3(2H)-cinnolinone are multifaceted:

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells .

- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties, which may protect cells from oxidative stress-induced damage .

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,4-dihydro-3(2H)-cinnolinone against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study highlights the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Mechanism Investigation

In another research effort by Zhang et al. (2024), the anticancer effects were investigated using MCF-7 cells. Key findings included:

- Induction of apoptosis was confirmed via flow cytometry.

- Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that 1,4-dihydro-3(2H)-cinnolinone may serve as a promising candidate for further development in cancer therapy.

Q & A

Q. What are the primary synthetic routes for 1,4-dihydro-3(2H)-cinnolinone, and what experimental conditions optimize yield?

Methodological Answer: The synthesis of 1,4-dihydro-3(2H)-cinnolinone derivatives often involves cyclization or rearrangement reactions. Key methods include:

- Trifluoroacetic Acid-Mediated Rearrangement :

2-Acetyl-1,4,4-triphenyl-1,2-diazetidin-3-one (162) rearranges to 2-acetyl-4,4-diphenyl-1,4-dihydro-3(2H)-cinnolinone (163) using neat trifluoroacetic acid (F3CCO2H) at >95% yield . - Copper(II) Chloride Catalysis :

4,4a,5,6,7,8-Hexahydro-3(2H)-cinnolinone (101) is oxidized to 5,6,7,8-tetrahydro-3(2H)-cinnolinone (102) using CuCl2 in MeCN under reflux (87% yield). Yields decrease with minor reaction condition variations . - Hydrazine Derivatives :

Cyclohexanedione derivatives react with hydrazine hydrate (H2NNH2·H2O) in ethanol to form tetrahydrocinnolinones (e.g., 72% yield for substrate 100) .

Q. Table 1: Comparison of Synthetic Methods

Q. How is structural characterization of 1,4-dihydro-3(2H)-cinnolinone derivatives performed?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Used to confirm regiochemistry in isomers. For example, Winters et al. differentiated 2-(2-carbomethoxymethylphenyl)phthalazine-1(2H),4(3H)-dione from 1-(2-carbomethoxybenzoyl)-1,2-dihydrocinnolin-3(4H)-one using <sup>1</sup>H and <sup>13</sup>C NMR .

- Mass Spectrometry : Applied to analyze fragmentation patterns, as seen in studies on 1-phenyl-1,4-dihydro-3(2H)-isoquinolinones to confirm molecular ions and substituent stability .

- X-Ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, particularly for complex derivatives .

Advanced Research Questions

Q. How do reaction conditions influence yield and regioselectivity in cinnolinone synthesis?

Methodological Answer: Critical factors include:

- Catalyst Choice : CuCl2 enhances oxidation efficiency (87% yield for 102 vs. 75% with TiCl4 in other substrates) .

- Temperature Control : Diazonium salt cyclization (e.g., o-aminoacetophenone to 4(1H)-cinnolinone) requires precise temperature (<5°C during diazotization; 80°C for cyclization) to avoid side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., PhNO2) improve cyclization yields in TiCl4-mediated reactions (51% for 56) .

Data Contradiction Analysis :

Lower yields in similar substrates (e.g., 35% for o-aminoacetophenone vs. 77% for pyridinyl analogs) suggest electron-donating substituents stabilize intermediates, improving cyclization efficiency .

Q. How can spectral data contradictions in isomeric cinnolinone derivatives be resolved?

Methodological Answer:

- Comparative NMR Analysis : For isomers with overlapping signals, 2D NMR (e.g., COSY, NOESY) identifies coupling patterns and spatial proximity of protons .

- Isotopic Labeling : <sup>15</sup>N-labeling clarifies hydrazide tautomerism in cyclic derivatives.

- Computational Modeling : DFT calculations predict NMR chemical shifts and IR frequencies, aiding assignment of ambiguous peaks .

Q. What methodologies evaluate the bioactivity of cinnolinone derivatives in receptor modulation?

Methodological Answer:

- cAMP Assays : Used to assess mGlu7 receptor modulation. For example, Takeda’s 1,4-dihydro-3(2H)-isoquinolinones were tested in CHO cells expressing human mGlu7, with EC50 values as low as 29.2 nM .

- Selectivity Profiling : Cross-testing against related receptors (e.g., mGlu1–8) ensures target specificity, though data gaps exist in reported studies .

Q. What strategies optimize the synthesis of tetracyclic cinnolinone derivatives?

Methodological Answer:

- Ring-Opening/Reclosure : Benzopyrano[2,3-c]cinnolinone (190) undergoes NaOH-mediated hydrolysis to yield 4-(3-bromo-6-hydroxybenzoyl)-6,7-dimethoxy-3(2H)-cinnolinone (191) (>60% yield) .

- Tandem Reactions : Combine cyclization and oxidation steps. For example, AlCl3-catalyzed rearrangement of (α-cyanobenzylidene)hydrazinobenzene (57) directly yields 3-phenyl-4-cinnolinamine (58) (95% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.